Product packaging for 5-Bromo-3-methylthiobenzo[b]thiophene(Cat. No.:)

5-Bromo-3-methylthiobenzo[b]thiophene

Cat. No.: B8343247
M. Wt: 259.2 g/mol
InChI Key: MZSPQKJJAOPCOY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thioether-Substituted Benzo[b]thiophenes

The strategic placement of halogen and thioether substituents on the benzo[b]thiophene core gives rise to a class of compounds with significant potential in various scientific domains. The interplay between the electron-rich heterocyclic system and the unique electronic and steric properties of the substituents creates a platform for diverse chemical transformations and applications.

The benzo[b]thiophene moiety, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in organic and medicinal chemistry. nih.govresearchgate.net This aromatic heterocyclic system is found in a variety of natural products, pharmaceuticals, and organic materials. researchgate.netnumberanalytics.com Its rigid, planar structure and electron-rich nature make it an excellent scaffold for the design of molecules with specific biological activities or material properties. nih.govijpsjournal.com The sulfur atom in the thiophene ring can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which is crucial for molecular recognition processes. researchgate.net

Numerous drugs and clinical candidates incorporate the benzo[b]thiophene core, demonstrating its therapeutic relevance across a spectrum of diseases. nih.govijpsjournal.com Examples include the selective estrogen receptor modulator Raloxifene, the antidepressant Duloxetine (which contains a thienyl ring, a component of the benzo[b]thiophene structure), and the 5-lipoxygenase inhibitor Zileuton. ijpsjournal.com The versatility of the benzo[b]thiophene system allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to optimize its interaction with biological targets or to modulate its performance in electronic devices.

The presence of both a bromine atom and a methylthio group on the benzo[b]thiophene scaffold imparts significant strategic value in chemical synthesis.

The bromine substituent serves as a versatile synthetic handle. Bromination is a fundamental transformation in organic synthesis, and the resulting bromo-organic compounds are key intermediates for a multitude of reactions. nih.gov The carbon-bromine bond can be readily converted into other functional groups through various transformations, including:

Cross-coupling reactions: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Lithium-halogen exchange: Treatment with organolithium reagents can replace the bromine atom with lithium, generating a highly nucleophilic species that can react with a wide range of electrophiles. researchgate.netmdpi.com

Nucleophilic aromatic substitution: Under certain conditions, the bromine atom can be displaced by nucleophiles.

The methylthio group (-SMe) , a type of thioether, also offers unique reactivity. The sulfur atom can be oxidized to form sulfoxides and sulfones, which have different electronic properties and can act as directing groups or participate in elimination reactions. The methylthio group can also be a precursor to other sulfur-containing functionalities. Moreover, the presence of the sulfur atom can influence the electronic properties of the aromatic ring system.

The combination of these two groups on the same molecule allows for selective and sequential functionalization, providing a powerful platform for the synthesis of complex and diverse molecular architectures.

Halogenated thioether-substituted benzo[b]thiophenes are of growing interest in the fields of advanced functional materials and medicinal chemistry. In materials science, the benzo[b]thiophene core is a component of organic semiconductors, and the introduction of halogens and thioether groups can modulate the electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics. These modifications can lead to improved performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

In medicinal chemistry, the incorporation of bromine and a methylthio group can significantly impact the pharmacological profile of a benzo[b]thiophene-based molecule. Halogen atoms can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and increase cell membrane permeability. The methylthio group can also influence a compound's lipophilicity and metabolic fate. The diverse biological activities associated with the benzo[b]thiophene scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, can be further modulated by the presence of these substituents. nih.govijpsjournal.com

Current Research Landscape and Gaps Pertaining to 5-Bromo-3-methylthiobenzo[b]thiophene

A thorough review of the scientific literature reveals a significant gap in the research specifically focused on This compound . While numerous studies have been conducted on various substituted benzo[b]thiophenes, including brominated and thioether-containing derivatives, this particular isomer remains largely unexplored. There is a lack of published data on its synthesis, spectroscopic characterization, reactivity, and potential applications.

This knowledge gap presents an opportunity for future research. The systematic investigation of this compound could lead to the discovery of novel reactivity patterns and the development of new synthetic methodologies. Furthermore, given the established importance of the benzo[b]thiophene scaffold and its substituted derivatives, this compound could serve as a valuable building block for the synthesis of new drug candidates or advanced functional materials. The elucidation of its properties would contribute to a more comprehensive understanding of the structure-property relationships within this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS2 B8343247 5-Bromo-3-methylthiobenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

5-bromo-3-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS2/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5H,1H3

InChI Key

MZSPQKJJAOPCOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylthiobenzo B Thiophene

Reactivity of the Bromine Substituent at Position 5

The bromine atom at the C-5 position of the benzo[b]thiophene core is an aryl bromide. This functionality is a cornerstone of modern cross-coupling chemistry and also allows for the formation of organometallic intermediates, making it a versatile handle for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 5-bromo-3-methylthiobenzo[b]thiophene, the aryl bromide at position 5 is an ideal electrophilic partner for these reactions. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling that pairs an organohalide with an organoboron compound, such as a boronic acid or boronic ester. This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This would selectively replace the bromine atom at the C-5 position with a new aryl or heteroaryl substituent. While the Suzuki-Miyaura coupling is a standard method for the functionalization of bromo-substituted thiophenes and benzo[b]thiophenes, a detailed search of the scientific literature did not yield specific examples or optimized conditions for its application to this compound. google.comnih.govresearchgate.net

Stille Coupling and Other Metal-Mediated Cross-Coupling Methods

The Stille coupling is another key palladium-catalyzed reaction that couples an organic halide with an organotin reagent (organostannane). organic-chemistry.org This reaction is valued for its ability to tolerate a wide variety of functional groups and for the stability of the organostannane reagents to air and moisture. organic-chemistry.org A potential Stille reaction involving this compound would couple it with an organostannane to form a new carbon-carbon bond at the C-5 position. Although organotin compounds are associated with toxicity concerns, the reliability of the Stille reaction often makes it a valuable synthetic tool. organic-chemistry.org

Organometallic Intermediates from Bromine (e.g., Directed Lithiation)

The bromine atom on the aromatic ring can be converted into an organometallic nucleophile, reversing its chemical reactivity. A common method to achieve this is through metal-halogen exchange, most frequently using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This bromine-lithium exchange would transform the C-5 position of this compound into a potent nucleophilic 5-lithiobenzo[b]thiophene intermediate. mdpi.com

This lithiated species could then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones, or alkyl halides) to introduce a wide array of substituents at the C-5 position. While bromine-lithium exchange is a fundamental and widely applied reaction for bromo-substituted aromatic and heteroaromatic compounds, specific protocols and outcomes for this compound have not been detailed in the scientific literature. mdpi.comorganic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. rsc.org

The benzo[b]thiophene ring system itself is electron-rich, and the methylthio group at C-3 is generally considered to be electron-donating. Without strong electron-withdrawing groups on the aromatic ring to activate the C-5 position, this compound is expected to be unreactive toward typical SNAr reactions under standard conditions. Consequently, this pathway is not a commonly anticipated route for the functionalization of this specific compound, and no examples are found in the literature.

Transformations Involving the Methylthio Group at Position 3

The methylthio (-SMe) group at the C-3 position offers another site for chemical modification, distinct from the reactivity of the C-5 bromine. Aryl methyl thioethers can undergo several types of transformations.

One common reaction is oxidation. The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). These transformations can alter the electronic properties of the molecule, as both sulfoxide and sulfone groups are electron-withdrawing.

Another potential transformation is the cleavage of the methylthio group. mdpi.comorganic-chemistry.org The C(aryl)-S bond or the S-C(methyl) bond can be cleaved under various conditions. For instance, treatment with strong nucleophiles, such as thiolates, can demethylate aryl methyl ethers to yield thiols, though this is more common for aryl methyl ethers than thioethers. Reductive or oxidative conditions can also be employed to remove or modify the methylthio substituent. In some contexts, the methylsulfinyl group (formed after oxidation to the sulfoxide) can act as a good leaving group in nucleophilic substitution reactions.

Despite these possibilities, a literature search did not provide specific examples of transformations involving the 3-methylthio group on the this compound scaffold.

Oxidative Modifications of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties of the molecule, with the sulfoxide and sulfone moieties acting as electron-withdrawing groups. The oxidation can be achieved using various oxidizing agents, with the product distribution often dependent on the reaction conditions and the stoichiometry of the oxidant.

Commonly employed oxidants for the conversion of thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). derpharmachemica.comrsc.org The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone. The initial oxidation of the sulfide (B99878) to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. nih.gov

The proposed mechanism for thioether oxidation by hydrogen peroxide involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov Electron-donating substituents on the aromatic ring can increase the rate of the initial oxidation to the sulfoxide, while the subsequent oxidation to the sulfone can be influenced by the electronic nature of the sulfoxide intermediate. nih.gov

Table 1: Oxidative Modifications of Thioether Linkage

Oxidizing Agent Product Comments
m-CPBA (1 equiv.) 5-Bromo-3-methylsulfinylbenzo[b]thiophene Selective oxidation to sulfoxide.
m-CPBA (>2 equiv.) 5-Bromo-3-methylsulfonylbenzo[b]thiophene Further oxidation to sulfone.
H₂O₂ / Catalyst 5-Bromo-3-methylsulfinylbenzo[b]thiophene or 5-Bromo-3-methylsulfonylbenzo[b]thiophene Product selectivity depends on catalyst and reaction conditions. dicp.ac.cn

Reactivity of the Sulfur Atom and C-S Bond Activation

The sulfur atom in the benzo[b]thiophene ring system can participate in various reactions, including C-S bond activation. Transition metal catalysts, particularly palladium complexes, have been shown to mediate the cleavage of C-S bonds in thiophene (B33073) derivatives. researchgate.net This reactivity opens avenues for the synthesis of novel compounds through the formal insertion of other functionalities into the thiophene ring.

Palladium-catalyzed C-S bond cleavage often proceeds through an oxidative addition of the C-S bond to a low-valent palladium species. The resulting palladacycle can then undergo further reactions, such as reductive elimination, to form new C-C or C-heteroatom bonds. The regioselectivity of C-S bond cleavage can be influenced by the substitution pattern on the thiophene ring and the nature of the catalyst and ligands employed. researchgate.net

Table 2: C-S Bond Activation Strategies

Catalyst System Reaction Type Potential Product
Pd(OAc)₂ / Ligand Cross-coupling Desulfurized and coupled products
Ni(COD)₂ / Ligand Cross-coupling Arylated or alkylated products at the C-S bond cleavage site

Functionalization at Other Positions of the Benzo[b]thiophene Skeleton

Beyond the reactivity at the sulfur atom, the carbon framework of this compound offers multiple sites for functionalization. Directed C-H bond activation and electrophilic aromatic substitution are key strategies to introduce new substituents onto the benzo[b]thiophene core.

Directed C-H Bond Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net For benzo[b]thiophene derivatives, iridium, rhodium, and palladium catalysts have been successfully employed for C-H functionalization reactions such as borylation and arylation.

Iridium-catalyzed C-H borylation is a particularly versatile method for introducing a boronate ester group, which can then be used in a wide range of subsequent cross-coupling reactions. nih.govnih.govresearchgate.net The regioselectivity of these reactions is often governed by steric and electronic factors. For 3-substituted benzo[b]thiophenes, C-H functionalization can potentially occur at the C2, C4, C6, or C7 positions. The directing effect of the methylthio group and the electronic influence of the bromo substituent play a crucial role in determining the site of functionalization. For instance, in palladium-catalyzed direct arylation of benzo[b]thiophenes, the C2-position is often favored. acs.org

Table 3: Directed C-H Bond Functionalization of Benzo[b]thiophene Analogs

Catalyst System Reagent Position of Functionalization Product Type
[Ir(cod)OMe]₂ / dtbpy B₂pin₂ C2 or other positions Borylated benzo[b]thiophene
Pd(OAc)₂ / Ligand Aryl Halide C2 C2-Arylated benzo[b]thiophene
Rh(I) complexes Alkenes/Alkynes Various positions Alkenylated/Alkynylated benzo[b]thiophenes

Electrophilic Aromatic Substitution at Reactive Sites

The benzo[b]thiophene nucleus is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the combined electronic effects of the fused benzene (B151609) ring, the sulfur atom, the methylthio group at C3, and the bromo group at C5. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.

In 3-substituted benzo[b]thiophenes, electrophilic attack is generally directed to the C2 position. However, the presence of the deactivating bromo group at C5 and the activating methylthio group at C3 can influence the reactivity and regioselectivity. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination of 3-substituted benzo[b]thiophenes can lead to the introduction of a bromine atom at various positions depending on the reaction conditions and the nature of the substituent at C3. researchgate.net Friedel-Crafts acylation of thiophenes typically occurs with high regioselectivity at the 2-position. stackexchange.comechemi.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Expected Major Product(s)
Bromination Br₂ 2-Bromo-5-bromo-3-methylthiobenzo[b]thiophene
Nitration HNO₃/H₂SO₄ 2-Nitro-5-bromo-3-methylthiobenzo[b]thiophene or 4/6/7-Nitro isomers
Friedel-Crafts Acylation RCOCl / AlCl₃ 2-Acyl-5-bromo-3-methylthiobenzo[b]thiophene

Studies on Reaction Mechanisms and Chemoselectivity

The study of reaction mechanisms and chemoselectivity is crucial for understanding and predicting the outcome of reactions involving this compound. The presence of multiple reactive sites—the thioether, the C-Br bond, and several C-H bonds—presents challenges and opportunities for selective transformations.

In palladium-catalyzed cross-coupling reactions, the chemoselectivity between the C-Br bond and C-H bonds is a key consideration. Oxidative addition to the C-Br bond is generally a facile process in Suzuki-Miyaura coupling reactions of bromo-substituted thiophenes. nih.govresearchgate.netnih.gov The relative reactivity of different C-H bonds in directed functionalization reactions is influenced by factors such as acidity, steric accessibility, and the ability to form a stable metallacyclic intermediate.

The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate determines the regiochemical outcome. For thiophene, attack at the C2 position leads to a more stabilized intermediate compared to attack at the C3 position. stackexchange.com The substituents on the this compound ring will further modulate the stability of these intermediates, thereby controlling the position of electrophilic attack.

Understanding the interplay of these mechanistic principles allows for the rational design of synthetic strategies to selectively functionalize this compound at various positions, enabling the synthesis of a wide range of derivatives with tailored properties.

Spectroscopic and Structural Characterization of 5 Bromo 3 Methylthiobenzo B Thiophene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 5-Bromo-3-methylthiobenzo[b]thiophene, one would expect to see distinct signals for the aromatic protons on the benzo[b]thiophene ring system and a singlet for the methylthio (-SCH₃) group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the bromine and methylthio substituents. The coupling patterns (splitting of signals) would reveal the adjacency of protons on the aromatic ring.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 d, dd, s 7.0 - 9.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be in the typical downfield region (100-150 ppm), while the methylthio carbon would appear in the upfield region.

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic-C 110 - 145
C-Br ~115
C-S (ring) 125 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its molecular formula. For this compound (C₉H₇BrS₂), the presence of bromine and sulfur would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-S stretching vibrations.

Hypothetical IR Data for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch (-SCH₃) 2850 - 3000
C=C stretch (aromatic) 1400 - 1600

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The benzo[b]thiophene core is a chromophore that absorbs UV light. The absorption maxima (λ_max) would be influenced by the substituents. The bromine and methylthio groups would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted benzo[b]thiophene.

Table of Compounds Mentioned

Compound Name
This compound

X-ray Crystallography for Solid-State Structure and Molecular Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, thereby offering a definitive structural elucidation. Furthermore, the analysis of the crystal lattice reveals the nature of intermolecular interactions and the efficiency of molecular packing, which are crucial for understanding the macroscopic properties of the material.

The single-crystal X-ray diffraction analysis of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene revealed that it crystallizes in the monoclinic system with the space group P121/c1. researchgate.net The asymmetric unit contains one molecule of the compound. The detailed crystallographic data and collection parameters are summarized in the table below.

Crystallographic Data for 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene
ParameterValue
Chemical FormulaC18H12Br2S3
Crystal SystemMonoclinic
Space GroupP121/c1 (No. 14)
a (Å)11.948(2)
b (Å)7.985(1)
c (Å)19.863(3)
β (°)105.998(2)
Volume (ų)1821.6
Z4
Temperature (K)296
Radiation (Å)Mo Kα (0.71073)
Rgt(F)0.037
wRref(F²)0.100

The molecular packing in the crystal of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene is primarily governed by a combination of weak intermolecular interactions. A notable hydrogen bond is observed between a hydrogen atom of the benzo[b]thiophene ring and a bromine atom of an adjacent molecule (C6–H6···Br2). researchgate.net

Intermolecular Interactions in 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene
Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
Hydrogen BondC6–H6···Br23.193(1)149.4(3)
C-H···π (Intramolecular)C13–H13C···π(Thiophene)--
C-H···π (Intramolecular)C18–H18C···π(Thiophene)--
C-H···π (Intermolecular)C18–H18C···π(Benzene)--
C-H···π (Intermolecular)C4–H4···π(Benzene)--
C-H···π (Intermolecular)C5–H5···π(Thiophene)--

Computational and Theoretical Insights into 5 Bromo 3 Methylthiobenzo B Thiophene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular systems. For 5-Bromo-3-methylthiobenzo[b]thiophene, DFT calculations would provide a foundational understanding of its electronic behavior, stability, and spectroscopic signatures.

The electronic properties of this compound are dictated by the interplay of the benzo[b]thiophene core and its bromo and methylthio substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions.

The HOMO is expected to be distributed across the electron-rich benzo[b]thiophene ring system, with significant contributions from the sulfur atom of the thiophene (B33073) ring and the methylthio group, both of which possess lone pairs of electrons. The bromine atom, being electronegative, would have a lesser contribution to the HOMO. Conversely, the LUMO is anticipated to be delocalized over the aromatic system, representing the region most susceptible to nucleophilic attack or electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. The presence of the sulfur heteroatom and the electron-donating methylthio group would likely result in a relatively small HOMO-LUMO gap compared to unsubstituted benzene (B151609), suggesting a higher reactivity.

A hypothetical representation of the HOMO-LUMO energy levels and the resulting energy gap is presented in the table below. These values are illustrative and would require specific DFT calculations for precise determination.

Molecular OrbitalHypothetical Energy (eV)
LUMO-1.5
HOMO-5.8
HOMO-LUMO Gap 4.3

This table is generated for illustrative purposes based on general principles of computational chemistry for similar molecules.

The conformational flexibility of this compound primarily revolves around the rotation of the methyl group of the methylthio substituent relative to the planar benzo[b]thiophene ring. Computational conformational analysis would involve rotating the C(ring)-S-C(methyl) dihedral angle and calculating the potential energy at each increment.

It is anticipated that the most stable conformer would have the methyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the thiophene ring. The energy barrier to rotation is expected to be relatively low, allowing for facile interconversion between different rotamers at room temperature. More advanced computational methods could also investigate slight out-of-plane distortions of the ring system, although the benzo[b]thiophene core is largely rigid and planar.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are adept at predicting various spectroscopic properties.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated with good accuracy. nih.govrsc.orgresearchgate.net The protons on the benzene ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the bromo and methylthio groups. The methyl protons of the methylthio group would exhibit a singlet in the upfield region. Similarly, the 13C NMR spectrum would show distinct signals for each carbon atom, with the carbons attached to bromine and sulfur showing characteristic shifts. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.netdiva-portal.org Characteristic vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and vibrations involving the C-S and C-Br bonds.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum. mdpi.com Benzo[b]thiophene and its derivatives are known to absorb in the UV region due to π-π* transitions within the aromatic system. The substitution pattern of this compound would influence the exact wavelength of maximum absorption (λmax).

A table of predicted spectroscopic data, based on computational studies of similar compounds, is provided below for illustrative purposes.

Spectroscopic TechniquePredicted Data
1H NMRAromatic protons: δ 7.0-8.0 ppm; Methyl protons: δ 2.4-2.6 ppm
13C NMRAromatic carbons: δ 110-140 ppm; Methyl carbon: δ 15-20 ppm
IRC-H (aromatic): ~3100-3000 cm-1; C-H (aliphatic): ~2950-2850 cm-1; C=C (aromatic): ~1600-1450 cm-1
UV-Vis (λmax)~250-300 nm

This table is generated for illustrative purposes based on general principles of computational spectroscopy for similar molecules. nih.govrsc.orgresearchgate.netresearchgate.netdiva-portal.orgmdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, a key area of investigation would be its reactivity in electrophilic aromatic substitution reactions.

DFT calculations can be employed to model the potential energy surface for the attack of an electrophile on the benzo[b]thiophene ring. The directing effects of the bromo and methylthio groups would be crucial in determining the regioselectivity of such reactions. The methylthio group is an ortho-, para-director, while the bromo group is also an ortho-, para-director but deactivating. Computational modeling would help to predict the most likely site of substitution by calculating the activation energies for the formation of the different possible sigma complexes.

The transition state for each potential reaction pathway can be located and its structure and energy determined. This information is vital for understanding the kinetics of the reaction and predicting the major products. For instance, in a reaction like nitration or acylation, calculations could elucidate whether substitution occurs on the thiophene or the benzene portion of the molecule and at which specific position. Studies on the pyrolysis of benzothiophene (B83047) have utilized DFT to understand its decomposition mechanism, and similar approaches could be applied here. researchgate.net

Intermolecular Interaction Studies and Crystal Packing Predictions

The way in which molecules of this compound interact with each other in the solid state is governed by a variety of non-covalent interactions. These interactions dictate the crystal packing and, consequently, the material's bulk properties.

Computational studies can predict and quantify these intermolecular forces. For this compound, the following interactions are expected to be significant:

π-π Stacking: The planar aromatic rings can stack on top of each other, a common feature in the crystal structures of polycyclic aromatic compounds. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the sulfur atom or the π-system. Studies on halogenated thiophenes have highlighted the importance of these interactions in directing self-assembly. rsc.org

C-H···π Interactions: The hydrogen atoms of the aromatic and methyl groups can interact with the electron clouds of adjacent aromatic rings.

Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. acs.orgnih.gov These predictions can provide valuable insights into the likely polymorphs of the compound.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. While no specific QSAR/QSPR studies on this compound are available, the principles can be applied hypothetically.

For a potential biological activity, a QSAR model would be developed using a series of related benzothiophene derivatives. Molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated. For this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges, which would be influenced by the electronegative bromine and the electron-donating methylthio group.

Steric Descriptors: Molecular volume and surface area.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP), which would be affected by the presence of the lipophilic bromo and methylthio groups.

These descriptors would then be statistically correlated with the observed activity to develop a predictive model. Such models are valuable in medicinal chemistry for designing new compounds with enhanced potency. QSAR studies on other organosulfur compounds have shown the importance of quantum-chemical and geometrical descriptors in predicting biological activity. researchgate.net Similarly, QSPR models could be developed to predict physical properties like boiling point, solubility, or retention time in chromatography. mdpi.com

Advanced Applications and Functional Roles of 5 Bromo 3 Methylthiobenzo B Thiophene Derivatives

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene core is recognized as a "privileged structure" in drug design, meaning it is a molecular framework that can provide ligands for diverse biological targets. This versatility has led to the development of numerous clinically used drugs and a multitude of compounds under investigation for various therapeutic applications. The electron-rich sulfur atom and the planar structure of the ring system facilitate interactions with biological macromolecules through mechanisms like hydrogen bonding and π-π stacking.

Identification as Pharmacologically Active Scaffolds

The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, valued for its ability to serve as a scaffold for compounds with a wide spectrum of pharmacological effects. Its structural similarity to endogenous molecules and its synthetic tractability allow chemists to design and create extensive libraries of derivatives to probe biological systems and develop new therapeutic agents. The derivatization at key positions, such as the 3- and 5-positions of the benzo[b]thiophene ring, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The introduction of a bromine atom, as in 5-bromo derivatives, often serves as a handle for further synthetic modifications or can enhance binding affinity through halogen bonding.

Exploration of Diverse Biological Activities and Potential Therapeutic Targets

Derivatives of the benzo[b]thiophene scaffold have been investigated for a vast range of biological activities, targeting numerous diseases. The specific substitutions on the ring system are crucial for determining the compound's therapeutic profile.

Antimicrobial and Antifungal Activity: The search for new antibiotics to combat antimicrobial resistance is a global health priority. Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobial agents. For instance, studies on 3-halobenzo[b]thiophenes, which include bromo-substituted analogues, have demonstrated significant activity against Gram-positive bacteria and yeast, with cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showing a minimum inhibitory concentration (MIC) of 16 µg/mL. In a separate study, a series of benzo[b]thiophene acylhydrazones were synthesized and tested against multidrug-resistant Staphylococcus aureus (MRSA). One compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was particularly effective, displaying an MIC of 4 µg/mL against both a reference strain and clinically isolated resistant strains. Additionally, other derivatives like 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene have shown potential as antifungal agents.

Anticancer Activity: The development of novel anticancer agents is a major focus of medicinal chemistry. Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose abnormal activation is linked to various cancers. Certain compounds in this class were found to induce apoptosis (programmed cell death), block the cancer cell cycle, and reduce the mitochondrial membrane potential in cancer cells. Other research has identified benzothiophene (B83047) derivatives with potent activity against various cancer cell lines, including breast, renal, lung, and leukemia cell lines.

Anti-inflammatory and Analgesic Activity: Chronic inflammation is implicated in numerous diseases. Several benzo[b]thiophene derivatives have been synthesized and evaluated for their anti-inflammatory properties. Furthermore, new hybrid compounds incorporating the benzo[b]thiophene scaffold have been developed as potent agents for seizure and pain relief (antinociceptive activity).

Other Therapeutic Areas: The pharmacological versatility of this scaffold extends to many other areas. Different classes of benzo[b]thiophene derivatives have been prepared and tested for local anesthetic, anticholinergic, and antihistaminic activities, with several compounds showing significant effects. The broad therapeutic potential of this scaffold also includes the development of agents with anti-diabetic, anti-tubercular, and anti-oxidant properties.

Table 1: Selected Biological Activities of Benzo[b]thiophene Derivatives

Derivative Class Biological Activity Target/Organism Key Findings
Cyclohexanol-substituted 3-bromobenzo[b]thiophenes Antibacterial, Antifungal Gram-positive bacteria, Yeast MIC value of 16 µg/mL.
Benzo[b]thiophene acylhydrazones Antibacterial Multidrug-resistant S. aureus A lead compound showed an MIC of 4 µg/mL.
Benzo[b]thiophene 1,1-dioxides Anticancer STAT3 Pathway Induced apoptosis and blocked the cell cycle in cancer cells.
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones Antiseizure, Antinociceptive Central Nervous System Demonstrated potent antiseizure and pain-relief activity in vivo.
Benzo[b]thiophene-3-carboxylates and carboxamides Local Anesthetic, Anticholinergic Various Showed significant activity in pharmacological assays.

Design of Multitarget Agents

Modern drug discovery is increasingly focused on designing single molecules that can interact with multiple biological targets, a strategy particularly relevant for complex diseases like cancer. The benzo[b]thiophene scaffold is well-suited for this approach. Researchers have designed and synthesized benzothienoquinazolinones, which are complex molecules incorporating the benzo[b]thiophene core, as multi-target anticancer agents. These compounds were shown to dually inhibit two critical cellular proteins: human Topoisomerase I and tubulin. By simultaneously disrupting DNA replication and cell division, these agents can be more effective against cancer cells, such as triple-negative breast cancer lines. This hybridization strategy, which combines the benzo[b]thiophene core with other bioactive motifs, is a powerful method for creating multifunctional drug candidates with potentially improved efficacy and selectivity.

Development of Advanced Materials and Optoelectronics

Beyond their medicinal applications, benzo[b]thiophene derivatives are valuable components in the field of materials science, particularly as organic semiconductors. Their rigid, planar structure and π-conjugated system facilitate charge transport, making them suitable for use in a variety of electronic devices. The introduction of specific substituents, such as bromine and alkylthio groups, can be used to tune the electronic properties, solubility, and solid-state packing of these materials, thereby optimizing device performance.

Organic Semiconductor Applications (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)

Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, such as displays, sensors, and smart cards. Benzo[b]thiophene derivatives have been successfully employed as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure of the semiconductor. For example, modifying the core structure of related benzothienobenzothiophene (BTBT) molecules through bromination and sulfur oxidation has been shown to significantly alter the frontier molecular orbital energies (HOMO/LUMO) and the reorganization energy, which are critical parameters for charge injection and transport. Donor-acceptor type copolymers that incorporate benzothiadiazole and thieno[3,2-b]thiophene units—a structural isomer of benzo[b]thiophene—exhibit favorable π-π stacking that enhances charge carrier mobility. Furan-substituted benzothiadiazole derivatives have also demonstrated promise, achieving charge mobilities as high as 0.0122 cm²/Vs in OFETs.

Table 2: Performance of Thiophene-Based Organic Semiconductors in OFETs

Material Type Device Configuration Max. Hole Mobility (μ) On/Off Ratio
Furan-flanked benzothiadiazole Bottom-gate, bottom-contact 0.0122 cm²/Vs > 10³
Thiophene-flanked benzothiadiazole Bottom-gate, bottom-contact 0.0075 cm²/Vs > 10⁴
Thiophene-flanked naphthothiadiazole Bottom-gate, bottom-contact 0.0021 cm²/Vs > 10³

Data compiled from research on related arylthiadiazole semiconductors.

Precursors for π-Conjugated Polymers and Oligomers (e.g., Polythiophenes)

The 5-bromo substituent on the benzo[b]thiophene ring is a key functional group for synthesis, enabling the construction of larger, π-conjugated polymers through metal-catalyzed cross-coupling reactions. Monomers like 5-Bromo-3-methylthiobenzo[b]thiophene are ideal building blocks for creating regioregular polythiophenes. The term "regioregular" refers to the precise, repeating head-to-tail arrangement of monomer units in the polymer chain, which is crucial for achieving high charge carrier mobility.

A close analogue, 2,5-dibromo-3-(butylthio)thiophene, has been successfully polymerized using a nickel-catalyzed coupling reaction to produce poly[3-(butylthio)thiophene]. This polymer was found to have a highly regioregular head-to-tail structure, which resulted in an extended conjugation length and desirable optical properties. The alkylthio group at the 3-position enhances the solubility of the polymer, allowing it to be processed from solution to form thin films for electronic devices. Modern synthetic techniques, such as direct arylation polycondensation (DAP), are also used to create complex copolymers from thiophene-based monomers for applications in organic solar cells. These methods highlight the potential of this compound as a versatile monomer for the synthesis of next-generation functional polymers.

Solar Energy Conversion Devices (e.g., Organic Photovoltaics)

While direct applications of this compound in commercially produced solar cells are not extensively documented, the broader class of thiophene (B33073) and benzothiadiazole-based organic compounds is the subject of significant research for organic photovoltaic (OPV) applications. co-ac.comambeed.com Computational studies on related structures have shown that the strategic combination of electron-donating (thiophene) and electron-accepting (benzothiadiazole) moieties can lead to materials with favorable electronic and optical properties for use as electron donors in bulk heterojunction solar cells. co-ac.com

The performance of such materials is intrinsically linked to their molecular structure, which influences key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge carrier mobility. For instance, theoretical investigations of donor-acceptor copolymers incorporating thiophene and benzothiadiazole units have demonstrated their potential to achieve desirable photovoltaic properties. ambeed.com The substitution pattern on the thiophene ring, including the presence of bromo and methylthio groups, can be strategically employed to fine-tune these electronic characteristics and enhance device performance.

Crystal Engineering for Optimized Material Performance

The solid-state packing of organic semiconductor materials is a critical determinant of their performance in electronic devices. Crystal engineering provides a powerful strategy to control the intermolecular arrangement of molecules, thereby influencing properties such as charge transport. While the crystal structure of this compound itself is not widely reported, studies on closely related derivatives offer valuable insights into the structural motifs that govern their solid-state organization.

For example, the crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene reveals how intermolecular interactions, such as C—H⋯O hydrogen bonds, can dictate the formation of extended one-dimensional chains within the crystal lattice. nih.gov In this particular structure, the dihedral angles between the thiophene ring and adjacent phenyl rings are significantly twisted. nih.gov

Furthermore, the analysis of thiophene derivatives through techniques like Hirshfeld surface analysis provides detailed information about intermolecular contacts. nih.gov Understanding these interactions is crucial for predicting and controlling the packing of molecules to achieve optimal π-π stacking and, consequently, enhanced charge mobility. The strategic placement of substituents, such as the bromo and methylthio groups in this compound, can be used to direct these intermolecular forces and engineer specific crystal packing arrangements for improved material performance. Research on a related compound, 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene, provides further crystallographic data that can inform the design of materials with desired solid-state properties. researchgate.net

Role as Versatile Synthetic Intermediates

The functional groups present in this compound make it a valuable building block for the synthesis of more complex organic molecules and materials. The bromine atom and the methylthio group offer distinct reactive handles that can be selectively manipulated to construct elaborate molecular frameworks.

Building Blocks for Complex Organic Synthesis and Fine Chemicals

The bromine atom at the 5-position of the benzo[b]thiophene core is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used to construct larger conjugated systems. The versatility of brominated thiophenes as synthetic intermediates is well-established. For instance, 5-bromo-2-(bromoacetyl)-thiophene has been utilized as a starting material for the synthesis of a diverse range of nitrogen-containing heterocycles through reactions with various binucleophilic reagents. researchgate.net

Similarly, the synthesis of 5-carboxybenzo[b]thiophene has been demonstrated starting from p-bromothiophenol, showcasing the utility of bromo-substituted thiophene derivatives in accessing functionalized benzo[b]thiophenes. researchgate.net These examples, while not directly employing this compound, highlight the synthetic potential of the bromo-substituent on the benzo[b]thiophene scaffold for the preparation of fine chemicals and precursors to more complex molecules.

Precursors for Hetero-Fused Polycyclic Systems

The benzo[b]thiophene unit serves as an excellent platform for the construction of hetero-fused polycyclic aromatic compounds. These extended π-systems are of great interest for their potential applications in organic electronics. The synthesis of multifunctional benzo[b]thiophene-fused heterocycles is a significant area of research in organic synthesis and materials chemistry.

Derivatives of benzo[b]thiophene can be elaborated into more complex structures, such as naphtho[2,3-b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon. chemrxiv.org The functionalization of such systems, for example through bromination, provides a handle for further synthetic transformations. The development of efficient synthetic routes to functionalized polycyclic systems is crucial for exploring their properties and potential applications. The reactive sites on this compound make it a promising precursor for the synthesis of novel hetero-fused polycyclic systems with tailored electronic and photophysical properties.

Future Research Directions and Emerging Areas

Innovations in Sustainable Synthesis and Catalysis for Benzo[b]thiophene Derivatives

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research concerning 5-Bromo-3-methylthiobenzo[b]thiophene and its analogues will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable catalytic approaches.

Transition-metal-catalyzed reactions have become a highly effective strategy for constructing benzo[b]thiophene fused systems. ccspublishing.org.cn Innovations are expected in the use of catalysts based on palladium, rhodium, copper, and titanium to forge C-C and C-S bonds with greater efficiency and selectivity. ccspublishing.org.cnresearchgate.net For instance, rhodium-catalyzed three-component coupling reactions involving arylboronic acids, alkynes, and elemental sulfur present a promising route for the regioselective synthesis of complex benzo[b]thiophenes. researchgate.net Adapting such methods could enable the direct synthesis of derivatives of this compound from simpler precursors, reducing the number of synthetic steps and waste generation.

Another emerging area is the application of C-H bond activation and functionalization. This strategy allows for the direct modification of the benzo[b]thiophene core without the need for pre-functionalized starting materials, representing a more atom-economical approach. researchgate.net Future work could explore the selective C-H functionalization of the benzene (B151609) or thiophene (B33073) ring of the core structure to introduce new substituents while preserving the key bromo and methylthio groups. Furthermore, the development of photocatalytic radical annulation processes, potentially using visible light and organic dyes like eosin (B541160) Y, offers a green alternative for constructing the benzothiophene (B83047) skeleton. organic-chemistry.org

Catalytic Approach Metal/System Potential Application for Benzo[b]thiophene Synthesis Key Advantages
Cross-Coupling Palladium, Copper Synthesis of 2- and 3-substituted derivatives. organic-chemistry.org High efficiency, broad substrate scope.
Annulation Reactions Rhodium, Titanium Construction of fused polycyclic systems. ccspublishing.org.cn High regioselectivity, access to complex structures.
C-H Activation Palladium, Rhodium Direct functionalization of the core structure. researchgate.net Atom economy, reduced synthetic steps.
Photocatalysis Eosin Y (Green Light) Radical annulation to form the thiophene ring. organic-chemistry.org Use of renewable energy, mild reaction conditions.

Exploration of Novel Bioactive Analogues through Structural Modifications

The benzo[b]thiophene core is present in numerous compounds with significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netijpsjournal.comnih.gov The 5-bromo and 3-methylthio substituents on the target compound are ideal anchor points for structural modifications to develop novel bioactive analogues.

The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkynyl, or amino groups. These modifications can profoundly influence the molecule's interaction with biological targets. researchgate.net For example, synthesizing a library of 5-aryl-3-methylthiobenzo[b]thiophenes could lead to the discovery of potent and selective enzyme inhibitors or receptor modulators. Research has shown that fusing pharmacophores into a single scaffold can enhance biological activity and improve pharmacokinetic properties. nih.gov

The methylthio group at the 3-position can also be chemically manipulated. Oxidation to the corresponding sulfoxide (B87167) or sulfone, for instance, can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to new biological activities. nih.gov Combining the benzo[b]thiophene nucleus with other bioactive functionalities, such as the acylhydrazone group, has proven effective in developing new agents against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov Applying this hybrid-molecule strategy to derivatives of this compound could yield novel antimicrobial candidates.

Target Activity Structural Modification Strategy Example from Literature Potential for this compound
Anticancer Inhibition of STAT3 phosphorylation. nih.gov Benzo[b]thiophene 1,1-dioxide scaffold. nih.gov Oxidation of the 3-methylthio group to a sulfone and modification at the 5-position.
Antimicrobial Combination with acylhydrazone moiety. nih.gov Benzo[b]thiophene-2-carbohydrazides. nih.gov Derivatization of the core to incorporate a carbohydrazide (B1668358) and subsequent reaction with aldehydes.
Neuroprotection Inhibition of monoamine oxidase (MAO-B). researchgate.net Benzo[b]thiophen-3-ol derivatives. researchgate.net Synthesis of analogues where the 3-methylthio group is replaced by or converted to a hydroxyl group.
Anti-inflammatory General activity of the scaffold. ijpsjournal.com Various substituted benzo[b]thiophenes. ijpsjournal.com Introduction of diverse substituents at the 5-position via cross-coupling to screen for activity.

Advanced Materials Design through Rational Molecular Engineering and Self-Assembly

Beyond their medicinal applications, benzo[b]thiophene derivatives are highly important in materials science, particularly as organic semiconductors. semanticscholar.orgresearchgate.net Fused-ring systems like ccspublishing.org.cnbenzothieno[3,2-b] ccspublishing.org.cnbenzothiophene (BTBT) are known for their excellent charge transport properties, making them suitable for use in organic thin-film transistors (OTFTs). nih.gov

Future research could focus on using this compound as a building block for larger, conjugated systems. The bromine atom allows for the facile extension of the π-conjugated system through reactions like the Stille or Suzuki coupling, enabling the synthesis of dimers, oligomers, or polymers. nih.govmdpi.com The strategic placement of functional groups can modulate molecular orbital energy levels and influence the self-assembly and molecular packing in the solid state, which are critical for efficient charge transport. nih.gov

Rational molecular engineering could be employed to design novel materials based on this scaffold. For example, synthesizing unsymmetrical BTBT analogues where one of the core units is derived from this compound could lead to materials with unique electronic and self-assembly properties. nih.gov The goal would be to create solution-processable organic semiconductors that combine high charge carrier mobility with good stability for applications in flexible electronics and displays. mdpi.comrsc.org

Integration of Synergistic Experimental and Computational Approaches for Predictive Design

The integration of computational chemistry with experimental synthesis and evaluation is a powerful strategy for accelerating the discovery of new molecules with desired properties. researchgate.net This synergistic approach is a key future direction for research on this compound derivatives.

Molecular docking studies can be used to predict how novel analogues might bind to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows for the rational design of compounds with higher predicted affinity and selectivity, prioritizing the synthesis of the most promising candidates. researchgate.net For instance, if a particular enzyme is targeted, derivatives of this compound can be designed in silico to optimize interactions with the active site. bath.ac.uk

Similarly, Density Functional Theory (DFT) calculations can predict the electronic properties of new materials derived from the parent compound. nih.govbath.ac.uk Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be calculated to pre-screen candidates for their potential as organic semiconductors. nih.gov This computational screening reduces the number of molecules that need to be synthesized and tested, saving time and resources. Subsequent molecular dynamics simulations can provide insights into the stability of protein-ligand complexes or the bulk morphology of organic materials. nih.gov This integrated experimental and computational workflow will be crucial for the predictive design of new bioactive molecules and advanced materials based on the this compound scaffold.

Table of Mentioned Compounds

Compound Name
This compound
ccspublishing.org.cnbenzothieno[3,2-b] ccspublishing.org.cnbenzothiophene (BTBT)
eosin Y

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-3-methylthiobenzo[b]thiophene, and how can purity be optimized?

The synthesis typically involves bromination of a benzo[b]thiophene precursor followed by functionalization with a methylthio group. For example, bromination using reagents like NBS (N-bromosuccinimide) or direct bromine addition under controlled conditions (e.g., in dry benzene with KNH₂ as a base) can introduce the bromine atom at the 5-position . Subsequent methylation of the thiol group may employ alkylation agents like iodomethane in the presence of sodium hydride . Purity optimization requires chromatographic separation (e.g., silica gel chromatography) and recrystallization using solvents such as ethanol or hexane. Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, methylthio groups typically resonate at δ 2.4–2.6 ppm, while bromine deshields adjacent protons .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches near 550–600 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹) .
  • HR-MS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .

Q. What are common reactivity patterns of this compound in cross-coupling reactions?

The bromine atom facilitates cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems. Use Pd(PPh₃)₄, K₂CO₃, and dioxane/water mixtures at 80–100°C .
  • Buchwald-Hartwig Amination : For introducing amine groups via Pd₂(dba)₃ and Xantphos catalysts . The methylthio group may act as a directing group or participate in further alkylation/oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of benzo[b]thiophene precursors be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electron density distribution, favoring bromination at the 5-position due to resonance stabilization. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., Lewis acids like FeBr₃ vs. radical initiators) . Contradictions in reported yields (e.g., 45% vs. 84% in similar systems ) may arise from solvent polarity or catalyst loading, requiring iterative optimization.

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often stem from:

  • Isotopic Effects : Bromine’s natural isotopic abundance (¹⁹Br:⁸¹Br ≈ 1:1) complicates mass spectral interpretation. HR-MS or isotopic labeling (e.g., ³⁴S substitution) clarifies fragmentation patterns .
  • Conformational Isomerism : Methylthio groups may adopt axial/equatorial positions in solution, splitting signals. Variable-temperature NMR or NOESY experiments can resolve this .

Q. How does this compound perform as a building block in OLED materials?

Its rigid, electron-deficient structure enhances charge transport in organic semiconductors. For example, Ir(III) complexes incorporating dibenzo[b]thiophene derivatives exhibit high phosphorescent quantum yields (Φₚ > 0.5) and tunable emission wavelengths (543–585 nm) . Advanced studies compare symmetric vs. unsymmetric complexes (e.g., Ir-2 in ), where the methylthio group stabilizes excited states via sulfur’s lone-pair electrons.

Q. What are the stability considerations for this compound under catalytic conditions?

Degradation pathways include:

  • Debromination : Pd catalysts may promote unintended C-Br bond cleavage. Using milder ligands (e.g., SPhos) or lower temperatures mitigates this .
  • Oxidation of Methylthio Groups : Exposure to air or oxidants (e.g., mCPBA) converts -SMe to sulfoxide/sulfone. Storage under inert atmosphere and addition of radical scavengers (e.g., BHT) improves shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.